molecular formula C21H20BrO2P B154584 (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide CAS No. 1779-58-4

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Cat. No.: B154584
CAS No.: 1779-58-4
M. Wt: 415.3 g/mol
InChI Key: VCWBQLMDSMSVRL-UHFFFAOYSA-M
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Preparation Methods

The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph3P+BrCH2COOCH3Ph3PCH2COOCH3+Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{COOCH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{COOCH}_3^+\text{Br}^- Ph3​P+BrCH2​COOCH3​→Ph3​PCH2​COOCH3+​Br−

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Chemical Reactions Analysis

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions .

Scientific Research Applications

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound, characterized by its triphenylphosphonium group, exhibits unique chemical properties that facilitate various biological interactions.

  • Molecular Formula : C21_{21}H20_{20}BrO2_2P
  • Molecular Weight : 415.260 g/mol
  • Melting Point : 165-170 °C (decomposes)
  • CAS Number : 1779-58-4

The biological activity of this compound is primarily attributed to its interactions with cellular components, particularly mitochondria. The triphenylphosphonium moiety enhances the compound's ability to penetrate cell membranes, allowing it to accumulate in mitochondria where it can influence metabolic processes and induce apoptosis in cancer cells.

Key Mechanisms:

  • Mitochondrial Targeting : The positive charge of the phosphonium group facilitates selective accumulation in mitochondria, impacting mitochondrial function and promoting reactive oxygen species (ROS) generation.
  • Apoptosis Induction : Studies indicate that the compound triggers apoptosis through the intrinsic mitochondrial pathway, leading to increased ROS levels and subsequent cell death in cancer cells .
  • Antibacterial Activity : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:

Cell LineIC50_{50} (µM)Selectivity IndexMechanism of Action
HuTu 801.112.3Apoptosis via mitochondrial pathway
PC3 (Prostate)3.7N/AROS generation
A375 (Melanoma)4.5N/AApoptosis induction

These results indicate that this compound possesses significant cytotoxic activity, particularly against HuTu 80 cells, which are derived from human duodenal adenocarcinoma. Its selectivity index suggests a favorable therapeutic window compared to conventional chemotherapeutics like doxorubicin .

Case Studies

  • Study on Antitumor Activity :
    In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triphenylphosphonium salts, including this compound. These derivatives were tested for their antiproliferative effects against multiple human cancer cell lines, demonstrating potent activity comparable to established chemotherapeutics .
  • Mechanistic Insights :
    Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound significantly increased ROS levels in treated cells, correlating with apoptotic markers such as Annexin V positivity and caspase activation .

Applications

The unique properties of this compound make it a valuable candidate for various applications:

  • Anticancer Therapeutics : Its ability to induce apoptosis selectively in cancer cells positions it as a potential lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : The compound's antibacterial properties suggest its utility in developing new antimicrobial therapies.
  • Organic Synthesis Intermediate : It serves as an important intermediate in organic synthesis, particularly in reactions involving phosphorus-containing compounds.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBQLMDSMSVRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939003
Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-58-4
Record name Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-58-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1779-58-4
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Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-2-oxoethyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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